molecular formula C7H9ClN2S B1528468 2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole CAS No. 1443981-25-6

2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole

Cat. No.: B1528468
CAS No.: 1443981-25-6
M. Wt: 188.68 g/mol
InChI Key: ROPRUWGWXWXYJN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with a chloromethyl group at the 2-position and a cyclobutyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylamine with thiocarbonyl diimidazole, followed by chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.

    Cycloaddition Reactions: The compound can engage in cycloaddition reactions with dienes or other unsaturated compounds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiadiazole ring may also interact with metal ions or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    2-(Chloromethyl)-1,3,4-thiadiazole: Lacks the cyclobutyl group, leading to different chemical and biological properties.

    5-Cyclobutyl-1,3,4-thiadiazole:

    2-(Methyl)-5-cyclobutyl-1,3,4-thiadiazole: Substitution of the chloromethyl group with a methyl group alters its chemical behavior.

Uniqueness: 2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole is unique due to the presence of both the chloromethyl and cyclobutyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .

Properties

IUPAC Name

2-(chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c8-4-6-9-10-7(11-6)5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPRUWGWXWXYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole
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2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole
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2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole
Reactant of Route 5
2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole
Reactant of Route 6
2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole

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